molecular formula C6H8O4 B031546 Dimethyl maleate CAS No. 624-48-6

Dimethyl maleate

Cat. No.: B031546
CAS No.: 624-48-6
M. Wt: 144.12 g/mol
InChI Key: LDCRTTXIJACKKU-ARJAWSKDSA-N
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Description

Dimethyl maleate (DMM, C₆H₈O₄) is a colorless, oily liquid ester derived from maleic anhydride and methanol. It is widely used in industrial and pharmaceutical applications, including polymer synthesis, prodrug design, and as a precursor for hindered amine light stabilizers (HALS) . Key properties include:

  • Molecular weight: 144.13 g/mol .
  • Structure: Cis-configuration of the maleate group, enabling reactivity in cycloadditions and ester hydrolysis .
  • Applications: Polymer industry: Serves as a monomer for unsaturated polyester resins and cross-linked materials . Pharmaceuticals: Used as a linker in prodrugs (e.g., metoprolol derivatives) but with variable hydrolysis stability depending on pH . Catalysis: Intermediate in HALS synthesis via reactions with piperidinol derivatives .
  • Synthesis: Modern methods employ reactive distillation with cation-exchange resins (e.g., DZH catalyst), achieving high yields (≥99.8% purity) while reducing environmental waste .

Preparation Methods

Conventional Acid-Catalyzed Esterification

The traditional method for DMM synthesis involves the esterification of maleic anhydride with methanol using sulfuric acid as a catalyst . This two-stage process begins with monoester formation, followed by diester production.

Reaction Mechanism and Process Conditions

Maleic anhydride reacts with methanol in a nucleophilic acyl substitution reaction. The first stage produces monomethyl maleate at 70–100°C, while the second stage completes the diesterification in a column reactor at 65–150°C and 1–5 bar . Sulfuric acid facilitates protonation of the carbonyl group, enhancing electrophilicity.

A critical challenge is water management, as equilibrium limitations favor hydrolysis. Conventional systems employ azeotropic distillation or molecular sieves to remove water, achieving ~95% yield . However, this method generates acidic wastewater, necessitating neutralization and increasing operational costs .

Reactive Distillation for Integrated Synthesis

Reactive distillation (RD) combines esterification and separation in a single unit, overcoming equilibrium constraints and reducing environmental impact .

Process Design and Simulation

Using Aspen Plus V11, a simulated RD column with DZH strong cation-exchange resin demonstrated 99.8% maleic anhydride conversion . The column configuration includes:

  • 17 theoretical stages (3 rectifying, 7 reactive, 5 stripping).

  • Operating conditions : 1.2 MPa pressure, 80–120°C, reflux ratio 1.5.

Table 1: Performance of Reactive Distillation vs. Conventional Methods

ParameterConventional MethodReactive Distillation
Yield (%)9599.8
CatalystH₂SO₄DZH resin
Wastewater GenerationHighNegligible
Energy Consumption (kW)850620

RD eliminates sulfuric acid, reducing corrosion and wastewater treatment costs. The resin catalyst (DZH) offers reusability, maintaining activity over 10 cycles .

Continuous Catalytic Esterification with Multiple Methanol Inputs

A patented continuous process enhances methanol utilization and reaction uniformity by introducing methanol steam at multiple tower plates .

Tower Configuration and Kinetic Advantages

  • Catalytic esterification tower : 5–20 plates loaded with strong-acid ion-exchange resin.

  • Methanol distribution : 1.5–3 t/h steam injected below each plate’s liquid level.

  • Temperature profile : 60–90°C (top), 95–150°C (middle) .

This design creates fluidized micro-reactors on each plate, prolonging contact between monomethyl maleate and methanol. Trials achieved 99.9% esterification yield at 85°C with a 1:1.3 maleic anhydride:methanol ratio .

Key Benefits :

  • Energy efficiency : Waste heat from monoesterification preheats methanol.

  • Reduced methanol excess : Molar ratio lowered to 1:1.5 vs. 1:2–3 in batch processes.

Solid Acid Catalysis and Process Intensification

Solid acid catalysts, such as sulfonated carbon or zeolites, are replacing liquid acids to simplify purification and improve sustainability.

Ion-Exchange Resins in Esterification

Macroporous resins (e.g., Amberlyst-15) achieve 98% selectivity for DMM at 90°C and 3:1 methanol:maleic anhydride ratio . Their macroreticular structure enhances mass transfer, while sulfonic acid groups provide Brønsted acidity comparable to H₂SO₄ .

Table 2: Catalyst Performance Comparison

CatalystTemperature (°C)Yield (%)Reusability (cycles)
H₂SO₄8095N/A
DZH resin10099.810
Amberlyst-15909815

Environmental and Economic Considerations

Modern methods prioritize atom economy and waste reduction. Reactive distillation reduces energy use by 27% compared to conventional setups, while continuous processes cut methanol consumption by 20% . Lifecycle assessments highlight RD’s lower global warming potential (-35%) due to eliminated acid waste .

Chemical Reactions Analysis

Isomerization to Dimethyl Fumarate

DMM undergoes cis-trans isomerization to form dimethyl fumarate (DMF) under catalytic conditions.

Reaction Conditions and Catalysts:

  • Hydrogen Halides (HBr, HCl): Promote isomerization in solvent-free systems or in carbon tetrachloride .
  • Amine Catalysts: Tertiary amines (e.g., triethylamine) induce isomerization via a two-step nucleophilic addition mechanism, with second-order dependence on amine concentration .

Key Findings:

  • Reaction proceeds without oxygen influence .
  • Theoretical studies using DFT suggest that Lewis acids (e.g., AlCl₃) stabilize transition states, reducing activation energy .

Hydrogenation to Dimethyl Succinate

DMM is selectively hydrogenated to dimethyl succinate (DMS) under gas-phase conditions.

Reaction Parameters :

ParameterValue/Range
CatalystRu/C or Cu/ZnO/Al₂O₃
Temperature323–343 K
H₂ Pressure0.4–1.2 MPa
Activation Energy (Eₐ)58.9–59.0 kJ/mol
Reaction Order (H₂)0.82 ± 0.05

Kinetics:

  • Zero-order dependence on DMM concentration above 0.26 mol/L.
  • First-order (0.70 ± 0.03) below 0.18 mol/L .

Diels-Alder Reactions

DMM acts as a dienophile in cycloaddition reactions, forming six-membered rings with dienes.

Example Reaction:

DMM+FuranAlCl Endo adduct major \text{DMM}+\text{Furan}\xrightarrow{\text{AlCl }}\text{Endo adduct major }

Hydrolysis and Hydration

DMM undergoes acid- or base-catalyzed hydrolysis to regenerate maleic acid derivatives.

Pathways:

  • Hydrolysis: DMM+H OMaleic Acid+2MeOH\text{DMM}+\text{H O}\rightarrow \text{Maleic Acid}+2\text{MeOH}
    • Produces maleic acid or monomethyl maleate depending on conditions .
  • Hydration: DMM+H OMalic Acid\text{DMM}+\text{H O}\rightarrow \text{Malic Acid}
    • Catalyzed by strong acids (e.g., H₂SO₄) .

Polymerization and Copolymerization

DMM modifies polymer properties as a comonomer or internal plasticizer.

Reaction Scheme:

Styrene+DMMRadical InitiationCopolymer\text{Styrene}+\text{DMM}\xrightarrow{\text{Radical Initiation}}\text{Copolymer}

Esterification and Transesterification

DMM participates in reversible esterification, enabling the synthesis of complex esters.

Example:

  • Fischer Esterification:
    Maleic anhydride reacts with methanol in H₂SO₄ to form DMM via monomethyl maleate intermediate .

Thiol-Alkylation and Protein Modification

DMM reacts with thiol groups in proteins, facilitating enzyme subunit dissociation.

Case Study:

  • Bovine Procarboxypeptidase A: DMM derivatives reversibly dissociate subunits, aiding structural studies .

Scientific Research Applications

Chemical Synthesis

Dienophile in Organic Reactions
DMM is widely used as a dienophile in Diels-Alder reactions, which are pivotal in organic synthesis for constructing complex cyclic structures. Its reactivity allows for the formation of various cycloadducts, making it valuable in synthesizing pharmaceuticals and agrochemicals .

Intermediate in Polymer Chemistry
DMM serves as an important intermediate in the production of polymers and copolymers. It is utilized in the synthesis of polyesters , which have applications in coatings, adhesives, and plastic production. The compound can be polymerized to create materials with desirable mechanical properties .

Pharmaceutical Applications

This compound is employed as a building block in the synthesis of various pharmaceutical compounds. Its role as a reactant in the formation of biologically active molecules highlights its importance in medicinal chemistry. For instance, it has been used to synthesize derivatives of dihydropyrimidines, which exhibit significant biological activity .

Agricultural Chemicals

In agriculture, DMM is utilized to produce pesticides and herbicides. Its chemical properties facilitate the development of compounds that can effectively target specific pests while minimizing environmental impact. Research indicates that formulations containing DMM can enhance the efficacy of active ingredients due to its ability to modify their release profiles .

Industrial Applications

Additive for Plastics and Coatings
DMM is incorporated into formulations as an additive to improve the performance characteristics of plastics and coatings. It enhances the flexibility and durability of materials, making them suitable for various industrial applications .

Use in Paints and Inks
The compound is also used in paints and inks as a solvent and plasticizer. Its incorporation helps achieve desired viscosity and drying times, contributing to improved application properties .

Case Study 1: Synthesis of Dihydropyrimidines

A study demonstrated the use of DMM in synthesizing dihydropyrimidines through a one-pot reaction involving various catalysts. The resulting compounds exhibited significant anti-cancer properties, showcasing DMM's potential in drug development .

Case Study 2: Polymerization Processes

Research on the polymerization of DMM with other monomers revealed that it could enhance the thermal stability and mechanical strength of resultant polymers. This finding supports its application in developing high-performance materials for industrial uses .

Data Tables

Application AreaSpecific UseBenefits
Organic SynthesisDienophile for Diels-Alder reactionsFormation of complex cyclic structures
PharmaceuticalsIntermediate for drug synthesisDevelopment of biologically active compounds
AgriculturePesticide formulationTargeted pest control with reduced impact
Industrial ChemistryAdditive for plasticsImproved flexibility and durability
CoatingsSolvent/plasticizerEnhanced application properties

Mechanism of Action

The mechanism of action of dimethyl maleate involves its reactivity as a dienophile and its ability to undergo various chemical transformations. In Diels-Alder reactions, it reacts with dienes to form cyclohexene derivatives. The compound’s reactivity is influenced by the presence of electron-withdrawing groups, which enhance its electrophilic character .

Comparison with Similar Compounds

Diethyl Maleate

  • Structure : Ethyl ester groups instead of methyl.
  • Applications : Utilized in pesticide metabolite analysis via liquid chromatography and mass spectrometry .
  • Key Differences :
    • Higher molecular weight (172.18 g/mol) compared to DMM, leading to lower volatility.
    • Broader solvent compatibility due to longer alkyl chains .

Dimethyl Fumarate

  • Structure : Trans-isomer of maleate, with superior Michael acceptor reactivity.
  • Applications: Potent inducer of detoxification enzymes (e.g., quinone reductase) in rodent cells, outperforming DMM in bioactivity .
  • Key Differences :
    • Trans-configuration enhances electrophilicity, making it more effective in enzyme induction .
    • Lower hydrolysis susceptibility compared to DMM due to steric and electronic effects .

Methyl Succinate

  • Applications : Preferred linker in prodrugs due to controlled hydrolysis at physiological pH (1.2–7.4) .
  • Key Differences :
    • Higher hydrolytic stability than DMM, making it more suitable for sustained drug release .
    • Lacks reactivity in cycloadditions, limiting use in synthetic organic chemistry .

Phthalate Esters

  • Structure : Aromatic diesters (e.g., dimethyl phthalate).
  • Applications : Traditional plasticizers and linkers in drug formulations.
  • Key Differences :
    • Aromaticity increases rigidity and resistance to hydrolysis but raises toxicity concerns .
    • Less reactive in radical reactions compared to DMM’s unsaturated backbone .

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
Dimethyl Maleate C₆H₈O₄ 144.13 ~200 (estimated) Polymers, HALS, prodrugs
Diethyl Maleate C₈H₁₂O₄ 172.18 ~218 Pesticide analysis
Dimethyl Fumarate C₆H₈O₄ 144.13 ~193 Enzyme induction
Methyl Succinate C₅H₈O₄ 132.11 ~195 Prodrug linkers

Table 2: Hydrolysis and Reactivity

Compound Hydrolysis Rate (pH 7.4) Reactivity in Cycloadditions Suitability as Prodrug Linker
This compound Moderate High Conditional
Dimethyl Fumarate Low Moderate No
Methyl Succinate High None Yes
Diethyl Maleate Low Moderate No

Key Research Findings

  • Drug Delivery : DMM’s hydrolysis is pH-dependent, with optimal cleavage at neutral pH (7.4), but it is less stable than methyl succinate in acidic environments (pH 1.2) .
  • Catalysis : Reactive distillation with DZH resin improves DMM synthesis efficiency (99.8% purity) and reduces wastewater by 40% compared to traditional sulfuric acid methods .
  • Enzyme Induction: Dimethyl fumarate outperforms DMM in inducing quinone reductase, highlighting the impact of stereochemistry on bioactivity .

Biological Activity

Dimethyl maleate (DMMaleate) is an organic compound classified as an α,β-unsaturated carboxylic ester. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in the context of inflammation and oxidative stress. This article provides a comprehensive overview of the biological activity of this compound, including mechanisms of action, therapeutic implications, and relevant research findings.

This compound is a derivative of maleic acid and is structurally characterized by its two methyl ester groups. The compound exhibits electrophilic properties, making it reactive with nucleophiles such as thiols. This reactivity is significant for its biological activity, particularly in modulating cellular pathways involved in oxidative stress and inflammation.

  • Electrophilic Reactivity : DMMaleate can undergo Michael addition reactions with thiol groups in proteins, leading to modifications that can alter protein function and signaling pathways.
  • Nrf2 Activation : Similar to dimethyl fumarate (DMF), DMMaleate has been shown to activate the Nrf2 pathway, a critical regulator of the antioxidant response. This activation leads to increased expression of antioxidant enzymes and protective proteins, which help mitigate oxidative damage in cells .
  • Anti-inflammatory Effects : DMMaleate has demonstrated the ability to inhibit pro-inflammatory cytokines through the downregulation of the NF-κB pathway, further contributing to its anti-inflammatory properties .

Therapeutic Applications

The biological activities of this compound suggest various therapeutic applications:

  • Anti-inflammatory Diseases : Research indicates that DMMaleate may be beneficial in treating conditions characterized by chronic inflammation, such as inflammatory bowel disease (IBD) and multiple sclerosis (MS). In animal models, DMMaleate has shown efficacy in reducing intestinal inflammation and protecting against colitis .
  • Cancer Research : The compound's ability to modulate oxidative stress responses positions it as a potential candidate for cancer therapy. Studies have explored its effects on cancer cell proliferation and apoptosis, although more research is needed to establish definitive therapeutic protocols .
  • Neurodegenerative Disorders : Preliminary studies suggest that DMMaleate may have neuroprotective effects, particularly in models of Alzheimer's disease and Parkinson's disease. Its antioxidative properties may help protect neuronal cells from oxidative damage .

Case Studies and Research Findings

A review of recent literature highlights several key findings regarding the biological activity of this compound:

StudyFindings
Werdenberg et al. (2003)Demonstrated that DMMaleate interacts with glutathione (GSH), enhancing its availability and function while promoting adaptive responses in cells .
Gillard et al. (2015)Found that DMMaleate-induced GSH upregulation contributes to the inhibition of NF-κB and inflammatory cytokine expression independently from Nrf2 activation .
Buscarinu et al. (2023)Reported variable effects of DMMaleate on gut alterations in multiple sclerosis patients, suggesting a complex interaction with gut microbiota .
Sangineto et al. (2023)Highlighted protective effects against gastric ulcers in animal models, indicating potential applications for gastrointestinal disorders .

Q & A

Basic Research Questions

Q. What are the common synthesis routes for dimethyl maleate, and how do they differ in efficiency and environmental impact?

  • Answer : Traditional synthesis uses sulfuric acid as a catalyst, requiring neutralization, water washing, and distillation, which generate significant wastewater and lower yields (≈60–70%) . Reactive distillation (RD) integrates reaction and separation, improving conversion rates (up to 95% maleic anhydride conversion) and reducing environmental impact by eliminating wastewater. RD parameters (e.g., 17 theoretical stages, reflux ratio 0.25, reboiler duty 250 Cal/sec) optimize energy efficiency .

Q. What structural characteristics of this compound make it a suitable dienophile in Diels-Alder reactions?

  • Answer : DMM’s electron-deficient double bond (due to ester groups) enhances its electrophilicity, enabling rapid [4+2] cycloaddition with dienes. This reactivity is critical in synthesizing six-membered cyclic compounds, such as in pharmaceutical intermediates .

Q. How is this compound utilized in biochemical studies?

  • Answer : DMM and its derivatives inhibit transaminase enzymes, aiding metabolic pathway analysis. Maleate ions also serve as chelating agents in enzymatic assays, particularly in studying redox-sensitive processes .

Advanced Research Questions

Q. How can reactive distillation parameters be optimized to maximize maleic anhydride conversion and DMM purity?

  • Answer : Aspen Plus V11 simulations identify optimal RD conditions: 7 reactive stages, 3 rectifying stages, and 0.25 reflux ratio. Sensitivity analysis shows reboiler duty (250 Cal/sec) and feed molar ratio (1:5 maleic anhydride:methanol) as critical for >95% conversion and >99% purity .
  • Key Data :

ParameterOptimal ValueImpact on Conversion/Purity
Total Stages17Maximizes separation
Reflux Ratio0.25Balances energy and yield
Maleic Anhydride Feed1:5 (methanol)Drives equilibrium forward

Q. What computational methods predict stereochemical outcomes in DMM-involved cycloadditions?

  • Answer : Conceptual Density Functional Theory (CDFT) indices (e.g., electrophilicity ω, nucleophilicity N) quantify electronic flow. For example, this compound (ω = 1.62 eV) acts as a strong electrophile in [3+2] cycloadditions with nitrones, while transition-state (TS) analysis reveals endo/exo selectivity (ΔG‡ ≈ 69.95 kJ/mol for exo pathways) .

Q. How does catalyst design influence DMM hydrogenation to 1,4-butanediol (1,4-BDO)?

  • Answer : Cu/ZnO catalysts promote selective hydrogenation of DMM’s double bond to dimethyl succinate, followed by hydrogenolysis to 1,4-BDO. ZnO adsorbs succinic anhydride intermediates, preventing side reactions. Optimal conditions: 200–250°C, 5–10 MPa H₂, with Cu surface area directly correlating to reaction rate .

Q. What strategies mitigate stereoisomerization during DMM-based metathesis reactions?

  • Answer : Self-metathesis of dimethyl fumarate (E-isomer) under Ru-based catalysts favors thermodynamically stable DMM (Z-isomer, E/Z ratio ≈ 71:29). Kinetic control (low temperatures, short residence times) minimizes equilibration, while GC and ¹H NMR monitor isomer ratios .

Q. How do solvent systems affect DMM’s reactivity in photoredox catalysis?

  • Answer : Non-polar solvents (e.g., CCl₄) enhance DMM’s solubility and stabilize charge-transfer complexes in photoredox alkylation reactions. Polar aprotic solvents (e.g., DMF) accelerate radical recombination, altering product distribution .

Q. Methodological Guidance

Q. What analytical techniques are essential for characterizing DMM reaction intermediates?

  • Answer :

  • GC-MS : Quantifies isomer ratios (e.g., maleate/fumarate) .
  • ¹H/¹³C NMR : Confirms regioselectivity in cycloadducts (e.g., coupling constants for endo/exo products) .
  • XRD : Validates crystalline intermediates (e.g., alkylation adducts) .

Q. How should experimental protocols be designed to ensure reproducibility in DMM studies?

  • Answer :
  • Reaction Conditions : Document temperature, pressure, and solvent purity (e.g., anhydrous methanol for esterification) .
  • Catalyst Pretreatment : Specify activation steps (e.g., H₂ reduction for Cu/ZnO catalysts) .
  • Data Reporting : Include error margins for yields and computational parameters (e.g., ±0.05 eV for CDFT indices) .

Properties

IUPAC Name

dimethyl (Z)-but-2-enedioate
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InChI

InChI=1S/C6H8O4/c1-9-5(7)3-4-6(8)10-2/h3-4H,1-2H3/b4-3-
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InChI Key

LDCRTTXIJACKKU-ARJAWSKDSA-N
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Canonical SMILES

COC(=O)C=CC(=O)OC
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Isomeric SMILES

COC(=O)/C=C\C(=O)OC
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Molecular Formula

C6H8O4
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DSSTOX Substance ID

DTXSID4040765
Record name Dimethyl maleate
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Molecular Weight

144.12 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Dimethyl maleate
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Vapor Pressure

0.3 [mmHg]
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CAS No.

624-48-6
Record name Dimethyl maleate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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